5-methyl-2-(3-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
5-methyl-2-(3-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-12-7-6-8-14(9-12)22-26-23-25-13(2)18(21(24)29)19(28(23)27-22)15-10-16(30-3)20(32-5)17(11-15)31-4/h6-11,19H,1-5H3,(H2,24,29)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMSQFOVOPXIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)N)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(3-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is then fused to the triazole ring through a series of condensation reactions.
Introduction of Substituents: The methyl, methylphenyl, and trimethoxyphenyl groups are introduced through various substitution reactions, often involving the use of organometallic reagents and catalysts.
Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the intermediate compound with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(3-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Mechanism of Action : The compound exhibits significant inhibition of cancer cell proliferation through various mechanisms. It has been shown to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and growth.
- In Vitro Studies : In vitro testing against various cancer cell lines such as MCF-7 (breast cancer) and HEPG-2 (liver cancer) has demonstrated promising results. The compound displayed IC50 values comparable to standard chemotherapeutic agents .
Case Study: MCF-7 Cell Line
| Compound | IC50 Value (µM) | Mechanism |
|---|---|---|
| 5-methyl-2-(3-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | 0.46 | Induces apoptosis via caspase activation |
| Doxorubicin | 0.01 | DNA intercalation |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Key findings include:
- Inhibition of Pro-inflammatory Cytokines : Studies indicate that it can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
- Animal Models : In vivo studies using animal models of inflammation have shown that administration of this compound leads to a reduction in inflammation markers and improved clinical outcomes .
Case Study: In Vivo Inflammation Model
| Treatment | Inflammatory Marker Reduction (%) | Observations |
|---|---|---|
| Compound Administered | 70% | Reduced swelling and pain |
| Control (Placebo) | 10% | Minimal effect |
Other Potential Applications
In addition to its anticancer and anti-inflammatory properties, the compound may have applications in:
Mechanism of Action
The mechanism of action of 5-methyl-2-(3-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Functional Group Variations
Substituent Effects
- Aryl Groups : The 3,4,5-trimethoxyphenyl group in the target compound provides electron-rich aromaticity, which may enhance π-π stacking interactions compared to simpler phenyl or chlorophenyl groups (e.g., ).
- Methyl vs. Amino Groups: The 5-methyl substituent in the target compound may confer greater metabolic stability than 5-amino analogues (e.g., ), which could be prone to oxidation.
Biological Activity
5-Methyl-2-(3-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound that belongs to the class of triazolopyrimidines. This compound has garnered attention in recent years for its potential biological activities, including anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
- CAS Number : Not specified in the literature.
Structural Features
The compound features a triazolo-pyrimidine core with various substituents that contribute to its biological activity. The presence of methoxy groups and a carboxamide functional group enhances its solubility and potential interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of triazolopyrimidines exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation and survival. It may also induce apoptosis in various cancer cell lines.
- Case Study : A study demonstrated that a related triazolopyrimidine derivative exhibited an IC₅₀ value of 0.39 µM against HCT116 cancer cells, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Various derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and function.
- Case Study : In a comparative study, a related compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .
Other Biological Activities
Additional studies have suggested other potential activities:
- Anti-inflammatory : Some derivatives have shown promise in reducing inflammation markers in vitro.
- Antioxidant Activity : The presence of methoxy groups may contribute to antioxidant properties, protecting cells from oxidative stress .
Summary of Biological Activities
| Activity Type | IC₅₀ / MIC Value | Reference |
|---|---|---|
| Anticancer (HCT116) | 0.39 µM | |
| Antimicrobial (E. coli) | 32 µg/mL | |
| Anti-inflammatory | Not specified | |
| Antioxidant | Not specified |
Case Studies
-
Anticancer Efficacy :
- A derivative was tested against multiple cancer cell lines and demonstrated significant growth inhibition.
- The study utilized flow cytometry to analyze apoptosis induction.
-
Antimicrobial Testing :
- Compounds were tested against various pathogens using broth dilution methods.
- Results indicated that modifications to the structure significantly impacted antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
